2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine
Description
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine is a sulfonamide derivative characterized by a pyridin-3-yl ethylamine backbone substituted with a 4-chlorophenylsulphonyl group. Its dihydrochloride salt form (CAS: 1305) is commercially available for research purposes, as evidenced by supplier listings from Hangzhou Sage Chemical Co., Ltd. and others .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-pyridin-3-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10/h1-7,9,13H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPGWQKNSSUSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-pyridylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyridin-3-yl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
In contrast, Compound 8f’s trifluoroethoxy group increases lipophilicity, favoring membrane penetration .
Bioactivity : Compound 8f’s benzimidazole-sulfonamide scaffold aligns with proton pump inhibitors (PPIs), whereas the pyridin-3-yl ethylamine in the target compound may interact with amine receptors (e.g., serotonin or dopamine transporters), though this remains speculative without direct evidence.
Solubility and Formulation : The dihydrochloride salt form of the target compound improves aqueous solubility, making it suitable for in vitro assays. Compound 8f’s ester and trifluoroethoxy groups prioritize oral bioavailability, a common design strategy for PPIs .
Biological Activity
2-[(4-Chlorophenyl)sulphonyl]-2-(pyridin-3-yl)ethylamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a sulfonyl group and a pyridine moiety, which enhances its solubility and biological activity. This article delves into the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 369.69 g/mol
CAS Number: 1094395-61-5
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit nitric oxide (NO) secretion in macrophages, suggesting its potential to modulate immune responses and treat inflammatory diseases. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with inflammation.
Key Findings:
- Inhibition of Nitric Oxide Production: The compound effectively reduces NO levels in activated macrophages, indicating a potential therapeutic role in inflammatory conditions.
- Cellular Target Interaction: Interaction studies suggest that the compound may block pathways involved in inflammation, warranting further investigation into its detailed mechanism of action.
Antitumor Activity
The antitumor potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
Research Highlights:
- Cytotoxicity Testing: In vitro tests revealed that the compound shows promising activity against specific cancer cell lines, with notable efficacy in inhibiting cell proliferation.
- Structure-Activity Relationship (SAR): The presence of the 4-chlorophenyl group is believed to enhance the compound's antitumor activity compared to other related compounds.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Contains a chlorinated aniline group | Used as an intermediate in dye synthesis; potential toxicity |
| Pyridine Sulfonamide | Similar sulfonamide structure | Antimicrobial properties |
| N-(4-Chlorophenyl)-N'-pyridin-3-ylethylenediamine | Contains both chlorophenyl and pyridine groups | Potential anti-cancer activity |
The unique combination of functional groups in this compound enhances its solubility and biological activity compared to these similar compounds.
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Inflammatory Response: A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its therapeutic potential for inflammatory diseases.
- Anticancer Efficacy: Another study reported that this compound displayed potent cytotoxicity against colon carcinoma cell lines, with an IC50 value significantly lower than established chemotherapeutics like doxorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
